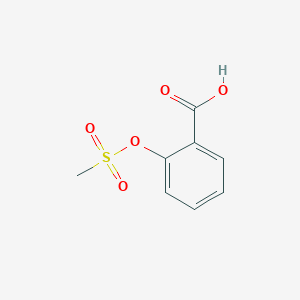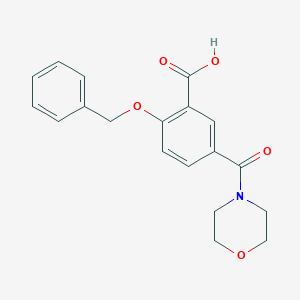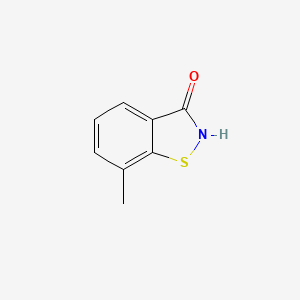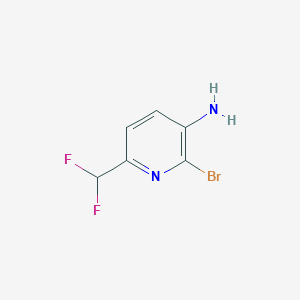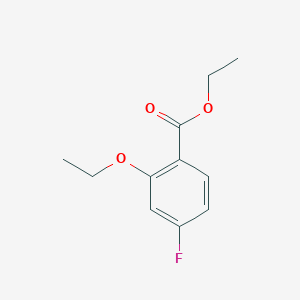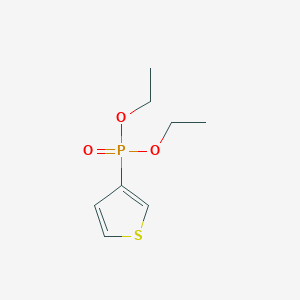
Diethyl 3-Thienylphosphonate
Overview
Description
Diethyl 3-Thienylphosphonate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-Thienylphosphonate can be achieved through several methods. One common approach involves the reaction of thiophene with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-Thienylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Diethyl 3-Thienylphosphonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Diethyl 3-Thienylphosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphoryl group may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Diethoxyphosphoryl)furan: Similar structure but contains an oxygen atom instead of sulfur.
3-(Diethoxyphosphoryl)pyrrole: Contains a nitrogen atom instead of sulfur.
3-(Diethoxyphosphoryl)benzene: Contains a benzene ring instead of a thiophene ring.
Uniqueness
Diethyl 3-Thienylphosphonate is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties compared to its oxygen, nitrogen, or carbon analogs. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C8H13O3PS |
|---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
3-diethoxyphosphorylthiophene |
InChI |
InChI=1S/C8H13O3PS/c1-3-10-12(9,11-4-2)8-5-6-13-7-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
FHCMWZLNOLIICV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CSC=C1)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
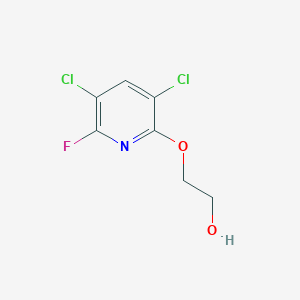
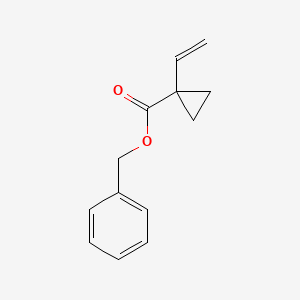
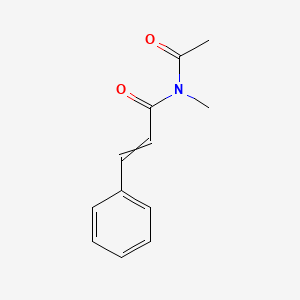
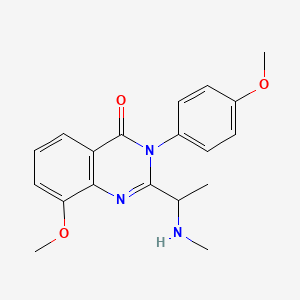
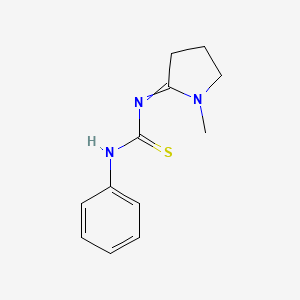
![N-[2-(2-Hydroxyethoxy)ethyl]-2-methylprop-2-enamide](/img/structure/B8611819.png)
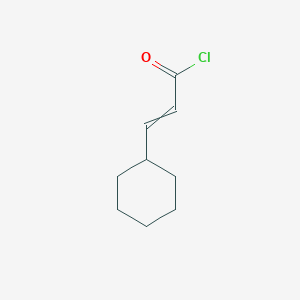

![2-[(1S,2R,4R)-2,4-dimethylcyclohexyl]pyridine](/img/structure/B8611841.png)
